molecular formula C18H15NO2 B2952439 (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate CAS No. 127896-08-6

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate

Cat. No.: B2952439
CAS No.: 127896-08-6
M. Wt: 277.323
InChI Key: WVWNQUIGNHTEJW-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl prop-2-ynylcarbamate is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group linked to a propargyl (prop-2-ynyl) amine. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions (e.g., piperidine) . The propargyl moiety introduces alkyne functionality, enabling bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic modifications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-2-11-19-18(20)21-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h1,3-10,17H,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWNQUIGNHTEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127896-08-6
Record name (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy) succinimide with propargylamine. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, followed by gradual warming to room temperature over a period of two hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (9H-fluoren-9-yl)methyl prop-2-ynylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-ynyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethanol derivatives.

Scientific Research Applications

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, also known as this compound, is a chemical compound with a variety of applications in laboratory settings and scientific research .

Basic Information

This compound :

  • CAS No : 127896-08-6
  • Molecular Formula : C18H15NO2
  • Molecular Weight : 277.32

Synonyms

The compound is also known by several synonyms :

  • 9H-fluoren-9-ylmethyl N-prop-2-ynylcarbamate
  • This compound
  • (9H-fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
  • This compound 95%
  • Carbamic acid, 2-propynyl-, 9H-fluoren-9-ylmethyl ester
  • Carbamic acid, N-2-propyn-1-yl-, 9H-fluoren-9-ylmethyl ester

Applications

While specific applications of this compound are not detailed in the provided search results, related compounds such as tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate have noted uses as building blocks in organic synthesis, potentially leading to the development of new pharmaceuticals, specialty chemicals, and materials. Other carbamates are used in cyclization reactions . Additionally, some carbamates impact gene expression and tumor growth by regulating methylation levels on histones .

Hazard Statements

The compound has several hazard statements :

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.
  • H303: May be harmful if swallowed.

Precautionary Statements

Some precautionary statements include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P264: Wash skin thoroughly after handling.
  • P271: Use only outdoors or in a well-ventilated area.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P302+P352: IF ON SKIN: Wash with plenty of water.
  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  • P312: Call a POISON CENTER/doctor if you feel unwell.
  • P332+P313: If skin irritation occurs: Get medical advice/attention.
  • P337+P313: If eye irritation persists: Get medical advice/attention.
  • P362: Take off contaminated clothing and wash it before reuse.
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.
  • P405: Store locked up.
  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Biological Activity

Overview

(9H-fluoren-9-yl)methyl prop-2-ynylcarbamate, with the molecular formula C18_{18}H15_{15}NO2_2, is an organic compound notable for its unique structural features, which include a fluorenyl group and a prop-2-ynylcarbamate moiety. This compound has garnered interest in various fields, particularly in organic chemistry and medicinal applications, due to its potential biological activities.

The synthesis of this compound typically involves the reaction of N-(9H-fluoren-9-ylmethoxycarbonyloxy)succinimide with propargylamine in tetrahydrofuran (THF) under controlled temperatures. This method is essential for maintaining the stability of the compound during multi-step synthesis processes, making it valuable in pharmaceutical development .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a protecting group for amines, which is crucial in synthesizing bioactive molecules. Its stability under various reaction conditions allows for the development of novel drug candidates with improved efficacy and selectivity .

Inhibition of Histone Demethylases

Recent studies have highlighted the potential of carbamate compounds, including this compound, to inhibit histone demethylases such as KDM4A. These enzymes are critical in regulating gene expression and are implicated in various cancers. In vitro assays demonstrated that certain carbamate derivatives can significantly inhibit KDM4 activity, as indicated by increased levels of trimethylated H3K9, suggesting a mechanism for their anticancer properties .

In Vitro Studies

  • KDM4 Inhibition : A study investigating the effects of various carbamates on KDM4 activity found that this compound exhibited concentration-dependent inhibition of KDM4 enzymatic activity with an IC50_{50} value indicating effective potency .
  • Cell Line Experiments : In experiments using cervical cancer HeLa cells, treatment with this compound resulted in significant alterations in histone methylation patterns, further supporting its role as a potential therapeutic agent against malignancies driven by epigenetic dysregulation .

Data Table: Biological Activity Summary

Activity Compound IC50_{50} Value Mechanism
KDM4 InhibitionThis compound30.24 ± 4.60 μMInhibition of histone demethylation
Histone MethylationHeLa CellsN/AIncreased trimethylation levels of H3K9

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Propargyl vs. Butenyl : The propargyl group’s alkyne enables efficient click chemistry, whereas the butenyl group’s alkene is less reactive but useful in photopolymerization or thiol-ene reactions .
  • Bromoethyl vs. Propargyl : Bromoethyl derivatives facilitate alkylation reactions (e.g., with thiols or amines), while propargyl groups prioritize conjugation via cycloaddition .
  • Cyclic vs. Linear Substituents : Pyrrolidinyl substituents introduce rigidity and influence peptide backbone conformation, contrasting with the linear propargyl group’s flexibility .

Physical Properties and Stability

  • Melting Points: Substituents significantly impact crystallinity. For example, Fmoc-piperidine derivatives with methoxyimino groups exhibit higher melting points (152–154°C) compared to oxo-substituted analogs (141–142°C) due to enhanced hydrogen bonding . Propargyl carbamates likely exhibit moderate melting points, though specific data are absent in the evidence.
  • Stability : Propargyl groups are stable under standard storage but reactive under click chemistry conditions. In contrast, bromoethyl carbamates may hydrolyze slowly in aqueous environments .

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